Sargentol

Übersicht

Beschreibung

Vorbereitungsmethoden

Sargentol is typically extracted from the stem of Sargentodoxa cuneata. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS)

Analyse Chemischer Reaktionen

Sargentol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions of this compound are less documented, but it can potentially undergo reduction under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common reagents and conditions used in these reactions include hydrogen peroxide, sodium azide, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sargentol has a wide range of scientific research applications, including:

Wirkmechanismus

Sargentol exerts its effects through several molecular targets and pathways:

Antioxidant Activity: This compound inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress in cells.

Anti-inflammatory Activity: It interacts with proteins such as Toll-like receptor 2 (TLR2) and inducible nitric oxide synthase (iNOS), reducing inflammation.

Neuroprotection: This compound enhances cell viability and protects against neurotoxic agents like hydrogen peroxide and rotenone.

Vergleich Mit ähnlichen Verbindungen

Sargentol is unique due to its specific combination of biological activities. Similar compounds include other phenylpropanoid glycosides isolated from Sargentodoxa cuneata, such as:

- Syringin

- Eleutheroside E

- Coniferin

These compounds share some biological activities with this compound but differ in their specific molecular structures and effects .

Biologische Aktivität

Sargentol, a phenylpropanoid compound isolated from the fruits of Syringa vulgaris, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Isolation

This compound is derived from the Syringa vulgaris plant, commonly known as lilac. Its chemical structure is characterized by a phenylpropanoid backbone, which is known for various biological activities. The compound can be extracted through methods such as solvent extraction and chromatographic techniques.

Pharmacological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following table summarizes key pharmacological effects reported in various studies:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. This action is crucial for protecting tissues from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Pathway : The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and preventing the activation of the NF-κB signaling pathway. This results in decreased inflammation in various models .

- Antitumor Activity : this compound induces apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins, leading to cell cycle arrest at the G0/G1 phase . In vivo studies have shown significant tumor inhibition rates in animal models treated with this compound .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : A study investigated the effects of this compound on human cervical cancer cells (HeLa) and breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .

- Inflammatory Models : In a murine model of inflammation, this compound was shown to significantly reduce levels of inflammatory markers and improve overall tissue health by modulating immune responses .

- Neuroprotection : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, highlighting its potential application in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

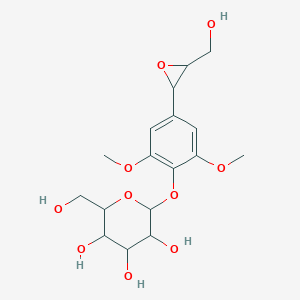

2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-23-8-3-7(15-11(6-19)25-15)4-9(24-2)16(8)27-17-14(22)13(21)12(20)10(5-18)26-17/h3-4,10-15,17-22H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRIBPSKHRJWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(O3)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.